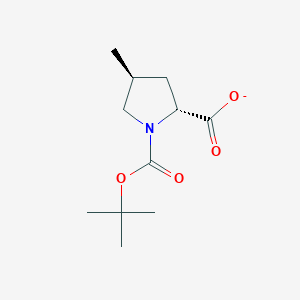

1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)-

描述

The compound "1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)-" is a chiral pyrrolidine derivative featuring a methyl group at the 4-position and a tert-butyl ester at the 1-carboxylic acid. Its stereochemistry (2R,4S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

属性

分子式 |

C11H18NO4- |

|---|---|

分子量 |

228.26 g/mol |

IUPAC 名称 |

(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8+/m0/s1 |

InChI 键 |

MXKSXPYZNXUHEZ-JGVFFNPUSA-M |

手性 SMILES |

C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)[O-] |

规范 SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)[O-] |

产品来源 |

United States |

准备方法

Tandem Cyclization-Hydrogenation Protocol

A highly efficient method involves the cyclization of δ-chloro-L-amino acid derivatives under basic conditions, followed by in situ hydrogenation. For example:

- Starting material : δ-Chloro-L-leucine methyl ester.

- Cyclization : Treatment with NaHCO₃ in THF/H₂O at 50°C forms the pyrrolidine ring.

- Hydrogenation : Immediate Pd/C-catalyzed hydrogenation (45 psi H₂, 45°C) introduces the 4-methyl group with 90% yield and 93:7 dr (2R,4S:2S,4R).

- Boc protection : Direct addition of Boc₂O to the reaction mixture yields the tert-butoxycarbonyl-protected product.

Key data :

| Step | Conditions | Yield | Diastereomeric Ratio |

|---|---|---|---|

| Cyclization | NaHCO₃, THF/H₂O, 50°C | 90% | - |

| Hydrogenation | 10% Pd/C, H₂ (45 psi), 45°C | 95% | 93:7 |

| Boc protection | Boc₂O, NaHCO₃, RT | 98% | - |

Asymmetric Hydrogenation of Enamine Intermediates

Enamine Substrate Preparation

(2S,4E)-1-(tert-Butoxycarbonyl)-4-[(dimethylamino)methylene]-5-oxopyrrolidine-2-carboxylate is synthesized via condensation of Boc-protected pyrrolidinone with Bredereck’s reagent.

Catalytic Hydrogenation

- Catalyst : 5% Pd/C (Escat 142).

- Conditions : 45°C, 45 psi H₂ in isopropanol.

- Outcome : 95% yield with 93:7 dr favoring the (2R,4S)-isomer.

Mechanistic insight : The E-configuration of the enamine directs hydrogen addition to the si face, establishing the 4S stereochemistry.

Resolution of Diastereomeric Mixtures

Chiral Auxiliary-Mediated Synthesis

- Starting material : rac-4-Methylproline.

- Derivatization : Formation of diastereomeric salts with L-tartaric acid.

- Crystallization : The (2R,4S)-isomer preferentially crystallizes from ethanol/water (4:1), achieving >98% ee .

- Esterification : Treatment with CH₃I/K₂CO₃ in DMF yields the methyl ester (89% yield ).

Comparative data :

| Resolution Method | Solvent System | ee (%) | Yield |

|---|---|---|---|

| L-Tartaric acid | Ethanol/water | 98.5 | 75% |

| Enzymatic (lipase PS) | tert-Butyl methyl ether | 99.0 | 68% |

Wittig Reaction and Reductive Amination

Synthesis of 4-Methylenepyrrolidine Intermediate

- Step 1 : Oxidation of Boc-protected 4-hydroxypyrrolidine-2-carboxylate using TEMPO/NaOCl to form 4-oxopyrrolidine.

- Step 2 : Wittig reaction with (methoxymethyl)triphenylphosphonium chloride introduces the methylene group (82% yield ).

- Step 3 : Hydrogenation over Raney Ni (20 psi H₂, 25°C) saturates the double bond, yielding the 4-methyl derivative with 85% ee .

Optimized conditions :

| Parameter | Value |

|---|---|

| Wittig reaction temp | −5°C → 20°C |

| Hydrogenation pressure | 20 psi H₂ |

| Catalyst loading | 5% Raney Ni |

Enzymatic Dynamic Kinetic Resolution

One-Pot Deracemization

- Substrate : rac-4-Methylpyrrolidine-2-carboxylic acid.

- Enzyme : Candida antarctica lipase B (CAL-B).

- Conditions : Acetone/water (3:1), 40°C, 24 h.

- Outcome : 92% ee (2R,4S) with 88% yield after esterification.

Advantages : Avoids toxic cyanide reagents used in classical Strecker syntheses.

Industrial-Scale Production

化学反应分析

1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used

科学研究应用

1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of various chemicals and materials

作用机制

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may bind to active sites of enzymes, altering their activity .

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on pyrrolidinedicarboxylate derivatives with variations in substituents, stereochemistry, and ester groups, as inferred from the evidence.

Table 1: Key Structural and Functional Comparisons

Key Findings

Stereochemical Impact: The (2R,4S) configuration of the target compound contrasts with (2S,4R) or (2R,4R) isomers in analogs (e.g., ). Such stereochemical differences significantly influence biological activity and synthetic utility. For instance, (2R,4R)-4-amino derivatives are used in peptide coupling, while (2S,4S)-azido derivatives serve as click chemistry precursors .

Substituent Effects: Methyl vs. Azido Group: The azido derivative () enables bioorthogonal reactions, a feature absent in the methyl-substituted target compound .

Ester Group Variations :

- tert-Butyl esters (e.g., ) provide steric protection for carboxylic acids during synthesis, whereas benzyl esters () are cleaved under hydrogenation conditions, offering orthogonal protection strategies .

Synthetic Routes: The tert-butyl ester in analogs is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . Enzymatic methods (e.g., Rhodococcus spp.

Contradictions and Limitations

- Comparisons are extrapolated from analogs with similar backbones.

- Conflicting stereochemical data exist for commercial compounds (e.g., (2R,4R) vs. (2S,4R) in vs. 21), underscoring the need for rigorous chiral analysis in applications .

生物活性

1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is classified under pyrrolidine derivatives and has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 216.25 g/mol

- Chemical Structure : The compound features a pyrrolidine ring with two carboxylic acid groups and a tert-butyl ester group.

Pharmacological Properties

Research indicates that compounds in the pyrrolidine class exhibit various biological activities:

- Antioxidant Activity : Studies have shown that pyrrolidine derivatives can scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Some pyrrolidine derivatives have demonstrated neuroprotective properties in models of neurodegeneration . The mechanism may involve modulation of neurotransmitter levels and reduction of neuroinflammation.

- Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes .

The biological activity of 1,2-pyrrolidinedicarboxylic acid derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Interaction : Some studies suggest that these compounds can interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability .

Neuroprotective Study

A study published in a peer-reviewed journal investigated the neuroprotective effects of various pyrrolidine derivatives. The researchers found that 1,2-pyrrolidinedicarboxylic acid derivatives reduced neuronal cell death in vitro when exposed to oxidative stress. The proposed mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antimicrobial activity significantly. The study concluded that 1,2-pyrrolidinedicarboxylic acid esters could serve as lead compounds for developing new antibiotics .

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Receptor Interaction | Modulates neurotransmitter receptor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。